5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydropyran-2-yl Group: This step involves the attachment of the tetrahydropyran-2-yl moiety to the pyrazolo[4,3-d]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form various derivatives.
Coupling Reactions: Such as Suzuki-Miyaura cross-coupling, which can be used to introduce different substituents at specific positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like triethylamine (Et3N) or potassium phosphate (K3PO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can introduce different functional groups .
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Activity: Explored for its potential anticancer properties, particularly as a CDK2 inhibitor.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound may also induce apoptosis in cancer cells by altering cell cycle progression .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring, which may confer different biological activities.
Uniqueness: 5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine is unique due to its specific halogenation pattern and the presence of the tetrahydropyran-2-yl group. These structural features may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H10ClIN4O |
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Molecular Weight |
364.57 g/mol |
IUPAC Name |
5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H10ClIN4O/c11-10-13-5-6-8(14-10)9(12)15-16(6)7-3-1-2-4-17-7/h5,7H,1-4H2 |
InChI Key |
DHCQPBRTBLVACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(N=C3C(=N2)I)Cl |
Origin of Product |
United States |
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